molecular formula C8H9F3O3 B13511862 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13511862
M. Wt: 210.15 g/mol
InChI Key: ZEEPMUOFNYFPOM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is a bicyclic organic compound featuring a norbornane-like framework with an oxygen atom bridging positions 1 and 2 (2-oxabicyclo system). The trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) substituent at the same position contribute to its unique physicochemical and biological properties. The compound exists as a mixture of diastereomers due to stereogenic centers in the bicyclic system, which may influence its reactivity, solubility, and pharmacological activity .

Key characteristics:

  • Molecular formula: C₈H₉F₃O₃
  • Molecular weight: 210.15 g/mol
  • Structural features: Rigid bicyclic core, polar carboxylic acid group, lipophilic -CF₃ group.

Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)7(6(12)13)4-1-2-5(3-4)14-7/h4-5H,1-3H2,(H,12,13)

InChI Key

ZEEPMUOFNYFPOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)(C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Diels-Alder Cycloaddition Approach

One of the primary synthetic routes to bicyclic oxabicyclo[2.2.1]heptane derivatives involves the Diels-Alder reaction, a [4+2] cycloaddition between a diene and a dienophile.

  • Key Reaction: The condensation of cyclopentadiene with trifluoromethyl-containing dienophiles or imines to form bicyclic adducts.
  • Example: The hetero-Diels-Alder reaction of cyclopentadiene with chiral imines derived from trifluoromethylated precursors yields bicyclic products as diastereomeric mixtures that can be separated by chromatography.
  • Hydrogenation and Deprotection: Subsequent hydrogenation of the double bond and removal of protecting groups (e.g., N-methylbenzyl) afford the target carboxylic acid derivatives.

This method benefits from stereoselectivity imparted by chiral auxiliaries or imine components, though diastereomeric mixtures often result, requiring chromatographic separation.

Iodocyclization of Alkenyl Alcohols

Another approach involves iodocyclization of alkenyl alcohol precursors to form oxabicyclic frameworks:

  • Procedure: Starting from cyclopentene derivatives bearing trifluoromethyl substituents, iodocyclization using iodine or iodine-based reagents induces ring closure to form the oxabicyclo[2.2.1]heptane core with an iodine substituent.
  • Subsequent Transformations: The iodide intermediate can be converted to carboxylic acids via oxidation or hydrolysis steps, enabling access to the trifluoromethylated bicyclic carboxylic acid.
  • Advantages: This method allows incorporation of various functional groups tolerant to the reaction conditions and can be adapted for different substitution patterns.

Organometallic Addition and Cyclization

  • Organo-lithium or Grignard Addition: Addition of organometallic nucleophiles to trifluoromethylated imines or esters can generate intermediates that cyclize to form bicyclic structures.
  • Example: The addition of lithiated nucleophiles to alkoxycarbonyl imines of trifluoropyruvate derivatives followed by ring closure yields bicyclic amino acid derivatives, including trifluoromethylated oxabicyclic compounds.
  • Hydrogenation: Subsequent hydrogenation steps saturate double bonds and facilitate formation of the bicyclic scaffold.

Asymmetric Strecker and Aza-Diels-Alder Reactions

  • Asymmetric Strecker Reaction: Chiral sulfinimines derived from trifluoromethyl ketones react with cyanide sources to form α-trifluoromethyl amino acids, which can be cyclized into bicyclic structures.
  • Aza-Diels-Alder Reaction: The reaction of chiral imines with cyclopentadiene under asymmetric catalysis provides access to enantioenriched bicyclic carboxylates with trifluoromethyl groups.

These methods offer stereochemical control but may require extensive purification to isolate single diastereomers.

Research Findings and Data Summary

Preparation Method Key Reagents/Conditions Diastereomeric Outcome Yield Range (%) Notable Advantages References
Hetero-Diels-Alder with Chiral Imines Cyclopentadiene, chiral imines, hydrogenation Mixture, separable by chromatography 60–85 Good stereoselectivity, modular approach
Iodocyclization of Alkenyl Alcohols Iodine reagents, oxidation/hydrolysis steps Mixture, functional group tolerant 70–90 Functional group tolerance, modular
Organometallic Addition + Cyclization Lithiated nucleophiles, trifluoropyruvate imines Mixture, requires purification 50–80 Access to diverse bicyclic amino acids
Asymmetric Strecker Reaction Chiral sulfinimines, TMSCN, hexane solvent High diastereoselectivity (up to 98% de) 65–90 High enantioselectivity

Analytical and Structural Confirmation

  • Chromatographic Separation: Diastereomers are typically separated by column chromatography or preparative HPLC.
  • X-ray Crystallography: Used to confirm the bicyclic structure and stereochemistry of key intermediates and final products.
  • NMR and Mass Spectrometry: Standard spectroscopic methods confirm the presence of trifluoromethyl groups and bicyclic frameworks.

Summary and Outlook

The preparation of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid as a mixture of diastereomers is well-established through several synthetic routes, primarily involving Diels-Alder cycloadditions, iodocyclization of alkenyl alcohols, and organometallic additions to trifluoromethylated precursors. Each method offers unique advantages in terms of stereochemical control, functional group tolerance, and yield.

Advances in asymmetric catalysis and chiral auxiliary design continue to improve the stereoselectivity of these syntheses, enabling access to optically pure compounds for pharmaceutical applications. The incorporation of trifluoromethyl groups into bicyclic scaffolds remains a powerful strategy to enhance drug-like properties.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety undergoes oxidation under controlled conditions. For example:

  • Decarboxylative oxidation with persulfate salts (e.g., K₂S₂O₈) in aqueous acidic media yields ketone derivatives via radical intermediates.

  • Side-chain oxidation using pyridinium chlorochromate (PCC) selectively targets aliphatic C–H bonds adjacent to the bicyclic system, forming α,β-unsaturated ketones.

Key conditions :

Reaction TypeReagentTemperatureProduct
DecarboxylationK₂S₂O₈80–100°C3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-one
Side-chain oxidationPCC0–25°CΔ²-3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptenone

Electrophilic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to meta positions on the bicyclic framework:

  • Nitration with HNO₃/H₂SO₄ introduces nitro groups at C5 or C6 positions.

  • Halogenation (e.g., Br₂/FeBr₃) produces mono- or di-brominated derivatives, depending on stoichiometry .

Notable selectivity :

  • Steric hindrance from the bicyclic structure limits substitution to less hindered positions.

  • Diastereomeric mixtures show minor differences in reaction rates due to conformational effects .

Nucleophilic Acyl Substitution

The carboxylic acid participates in classical acyl transfer reactions:

  • Esterification with alcohols (R–OH) under H₂SO₄ catalysis yields esters (e.g., methyl or benzyl esters) .

  • Amidation via carbodiimide coupling (EDC/DMAP) forms stable amides with primary amines.

Optimized conditions :

SubstrateReagentSolventYield
MethanolH₂SO₄Toluene85–92%
AnilineEDC/DMAPDMF70–78%

Cycloaddition Reactions

The strained bicyclic system engages in [4+2] Diels-Alder reactions:

  • With dienes (e.g., 1,3-butadiene), the compound acts as a dienophile, forming fused tricyclic adducts .

  • Asymmetric variants using chiral Lewis acids (e.g., Jacobsen’s catalyst) yield enantiomerically enriched products .

Thermodynamic control :

  • Endo selectivity dominates due to secondary orbital interactions between the trifluoromethyl group and the diene .

Decarboxylation Pathways

Thermal or photolytic decarboxylation eliminates CO₂, generating a stabilized carbanion intermediate:

  • Thermal decarboxylation (150–200°C) produces 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane.

  • Photodecarboxylation (λ = 254 nm) in THF yields radical intermediates that dimerize or trap with O₂.

Diastereomer-Specific Reactivity

The mixture of diastereomers exhibits divergent behavior:

  • Esterification rates : The exo-carboxylic acid diastereomer reacts 1.3× faster than the endo form due to reduced steric hindrance .

  • Oxidation selectivity : The endo diastereomer favors ketone formation, while the exo form undergoes side-chain oxidation preferentially.

Separation challenges : Chromatographic resolution using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) is required to isolate individual diastereomers for reaction studies .

Comparative Reactivity with Analogues

  • vs. Non-fluorinated analogues : The trifluoromethyl group enhances electrophilic substitution rates by 2–4× due to inductive effects.

  • vs. 7-Oxabicyclo derivatives : The 2-oxabicyclo[2.2.1]heptane system exhibits greater ring strain, accelerating cycloaddition reactions .

Scientific Research Applications

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes
3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid (Target) C₈H₉F₃O₃ 210.15 2-Oxabicyclo core; -CF₃ and -COOH at C3; diastereomeric mixture Pharmaceutical intermediates
3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid C₈H₉F₃O₃ 210.15 7-Oxabicyclo core; -CF₃ at C3, -COOH at C2 Synthetic building block
rac-(1R,2R,3R,4S)-3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid C₉H₁₁F₃O₂ 195.15 No oxygen bridge; -CF₃ and -COOH at C3 and C2, respectively Agrochemical research
(3S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid C₇H₉F₂NO₂ 177.15 2-Azabicyclo core (nitrogen bridge); -COOH at C3; difluoro substituents Bioactive molecule synthesis
Dipotassium endothall (7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) C₈H₈O₅·2K 286.34 7-Oxabicyclo core; two -COOH groups; dipotassium salt Herbicide

Key Research Findings

Impact of Oxygen Bridge Position
  • The 2-oxabicyclo system in the target compound introduces steric constraints distinct from the 7-oxabicyclo analog (e.g., 3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid).
  • 7-Oxabicyclo derivatives like dipotassium endothall exhibit higher polarity due to dual carboxylic acid groups, making them suitable for herbicidal applications, whereas the target compound’s single -COOH group may favor membrane permeability in drug design .
Role of Fluorine Substituents
  • The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., bicyclo[2.2.1]heptane-3-carboxylic acid). This is critical for improving pharmacokinetic profiles in drug candidates .
Diastereomerism and Stereoselectivity
  • The diastereomeric mixture of the target compound necessitates chromatographic separation for isolating bioactive isomers, akin to stereoselective syntheses of β-lactams (e.g., enantiomerically pure β-lactams via Ugi reactions) .
  • Diastereomers may exhibit divergent biological activities; for example, in azabicyclo systems, stereochemistry significantly impacts receptor binding (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives in antibiotics) .

Biological Activity

3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, a compound noted for its unique bicyclic structure and trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that includes a carboxylic acid functional group and a trifluoromethyl substituent. The presence of the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially influencing their biological activity.

Molecular Formula: C₈H₉F₃O₃
Molecular Weight: 210.15 g/mol
CAS Number: 2613385-92-3

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit antimicrobial properties. The biological activity of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid may include:

  • Inhibition of Bacterial Growth: Preliminary studies suggest potential activity against various bacterial strains, although specific data on this compound is limited.
  • Mechanism of Action: Similar compounds often disrupt bacterial cell walls or inhibit essential enzymes, which could be a mechanism for this compound as well.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds, revealing varying degrees of tumor cell-specific cytotoxicity.

CompoundCell Line TestedIC₅₀ (µM)Activity
Compound AHeLa (cervical cancer)15Cytotoxic
Compound BMCF-7 (breast cancer)25Moderate cytotoxic
3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid TBDTBDTBD

Note: Specific IC₅₀ data for 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is currently unavailable but is expected to be explored in future research.

Inhibition of Enzymatic Activity

The compound's structural similarity to known enzyme inhibitors suggests it may possess inhibitory effects on specific enzymes involved in metabolic pathways:

  • Urease Inhibition: Compounds with similar frameworks have shown urease inhibitory activity, which could be relevant for treating conditions like peptic ulcers caused by Helicobacter pylori.

Case Studies

  • Study on Related Compounds:
    A study focused on derivatives of bicyclic acids demonstrated significant antibacterial and antifungal activities, suggesting that structural modifications can lead to enhanced biological properties .
  • Cytotoxicity Research:
    A comparative analysis of various bicyclic compounds indicated that certain modifications could increase selectivity towards tumor cells while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. How can the diastereomeric ratio of this compound be determined experimentally?

  • Methodological Answer : Chiral analytical techniques such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-based columns) are commonly employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral solvating agents or 2D NOESY, can also resolve diastereomers by exploiting spatial interactions between protons . For quantitative analysis, coupling HPLC with mass spectrometry (LC-MS) enhances sensitivity and specificity.

Q. What are the key challenges in synthesizing this bicyclic carboxylic acid with a trifluoromethyl group?

  • Methodological Answer : The synthesis requires precise control over stereochemistry and regioselectivity. Strategies include:

  • Cycloaddition reactions (e.g., Diels-Alder) to form the bicyclic framework, followed by oxidation to introduce the carboxylic acid moiety .
  • Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent to install the CF₃ group post-cyclization .
  • Protecting group strategies (e.g., tert-butoxycarbonyl, Boc) to prevent undesired side reactions during functionalization .

Q. Which spectroscopic methods are most effective for structural confirmation?

  • Methodological Answer :

  • X-ray crystallography : Provides unambiguous stereochemical assignment using programs like SHELXL for refinement .
  • ¹H/¹³C NMR : Chemical shifts of protons near the CF₃ group and bridgehead carbons are diagnostic. ¹⁹F NMR is critical for identifying CF₃ environments .
  • Infrared (IR) spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities .

Advanced Research Questions

Q. How do reaction conditions influence the diastereomeric outcome during synthesis?

  • Methodological Answer :

  • Solvent polarity and temperature : Polar aprotic solvents (e.g., THF) favor transition states with lower steric hindrance, while low temperatures stabilize kinetic products. For example, notes that methanol at 0°C yields a 3:1 diastereomer ratio in Ugi reactions, whereas room temperature shifts equilibrium .
  • Catalyst design : Asymmetric organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-based) can enhance stereocontrol. Computational modeling (DFT) predicts favorable transition states to guide catalyst selection .

Q. What strategies mitigate instability of the bicyclic core under acidic/basic conditions?

  • Methodological Answer :

  • pH-controlled reaction media : Use buffered solutions (pH 6–8) to prevent hydrolysis of the oxabicyclo ether.
  • Derivatization : Convert the carboxylic acid to a stable ester (e.g., methyl or tert-butyl) during synthesis, followed by selective deprotection .
  • Additives : Chelating agents (e.g., EDTA) sequester metal ions that catalyze decomposition .

Q. How can computational methods predict biological activity or reactivity of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with target enzymes (e.g., proteases or kinases) using software like AutoDock Vina. The bicyclic scaffold’s rigidity and CF₃ group’s electron-withdrawing properties can be modeled to assess binding affinity .
  • Quantum mechanical calculations (QM) : Predict reaction pathways (e.g., nucleophilic attacks on the carboxylic acid) using Gaussian or ORCA software. Solvent effects are incorporated via continuum models (e.g., COSMO) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported diastereomer ratios for similar compounds?

  • Methodological Answer :

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, catalyst lot) and analytical methods (e.g., column batch for HPLC).
  • Cross-validation : Compare NMR data with crystallographic results to rule out spectral overlap artifacts .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, Enamine Ltd. catalogs) to identify trends in steric/electronic effects on diastereoselectivity .

Tables for Key Data

Analytical Technique Key Parameters Application
Chiral HPLCColumn: Chiralpak IA-3; Mobile phase: Hexane/EtOH (90:10)Diastereomer resolution
¹⁹F NMRδ ~ -60 to -70 ppm (CF₃ group)Confirms trifluoromethylation
X-ray crystallographySHELXL refinement; R-factor < 0.05Absolute stereochemistry assignment
Synthetic Route Key Step Yield Optimization
CycloadditionDiels-Alder reaction with CF₃-substituted dienophileUse Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity
Post-functionalizationElectrophilic CF₃ addition via Togni’s reagentUV light activation improves efficiency

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